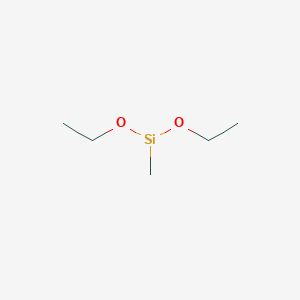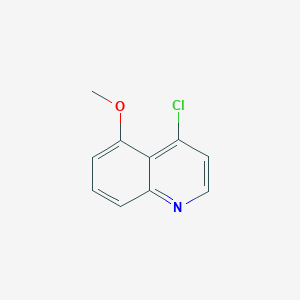
1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Übersicht
Beschreibung
4-(4-Isopropylpiperazin-1-yl)phenol is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is a white crystalline solid with a melting point of 274.4°C . This compound is used primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antifungal agents .
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropylpiperazin-1-yl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-Isopropylpiperazin-1-yl)phenol hängt hauptsächlich mit seiner Rolle als Zwischenprodukt bei der Synthese von Antimykotika zusammen. Diese Mittel hemmen typischerweise die Synthese von Ergosterol, einem wichtigen Bestandteil von Pilzzellmembranen, wodurch die Integrität der Zellmembran gestört und zum Zelltod führt .
Wirkmechanismus
While the specific mechanism of action for “1-Isopropyl-4-(4-hydroxyphenyl)piperazine” is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Isopropylpiperazin-1-yl)phenol beinhaltet typischerweise die Reaktion von 4-Chlorphenol mit 4-Isopropylpiperazin . Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid durchgeführt. Das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, danach wird das Produkt durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Synthese von 4-(4-Isopropylpiperazin-1-yl)phenol einem ähnlichen Weg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen sorgt für eine gleichbleibende Produktionsqualität .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Isopropylpiperazin-1-yl)phenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Verbindung kann zu entsprechenden Alkoholen reduziert werden.
Substitution: Der phenolische Wasserstoff kann durch verschiedene Elektrophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind und .
Reduktion: Reduktionsmittel wie und werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Alkohole und verwandte Derivate.
Substitution: Alkylierte oder acylierte Phenole.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Methylpiperazin-1-yl)phenol
- 4-(4-Ethylpiperazin-1-yl)phenol
- 4-(4-Propylpiperazin-1-yl)phenol
Einzigartigkeit
4-(4-Isopropylpiperazin-1-yl)phenol ist durch das Vorhandensein der Isopropylgruppe am Piperazinring einzigartig, die ihm besondere sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und die biologische Aktivität der von ihm abgeleiteten Verbindungen beeinflussen .
Eigenschaften
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPGRMBBHKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867400 | |
| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-97-0 | |
| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)




![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
